Entecavir hydrate Entecavir hydrate Entecavir hydrate is the monohydrate form of entecavir. A synthetic analogue of 2'-deoxyguanosine, entecavir is a nucleoside reverse transcriptase inhibitor with selective antiviral activity against hepatitis B virus. It is phosphorylated intracellularly to the active triphosphate form, which competes with deoxyguanosine triphosphate, the natural substrate of hepatitis B virus reverse transcriptase, inhibiting every stage of the enzyme's activity, although it has no activity against HIV. Enteclavir is used for the treatment of chronic hepatitis B. It has a role as an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an antiviral drug. It contains an entecavir (anhydrous).
Brand Name: Vulcanchem
CAS No.: 209216-23-9
VCID: VC0527207
InChI: InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1
SMILES: C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O
Molecular Formula: C12H17N5O4
Molecular Weight: 295.29 g/mol

Entecavir hydrate

CAS No.: 209216-23-9

Cat. No.: VC0527207

Molecular Formula: C12H17N5O4

Molecular Weight: 295.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Entecavir hydrate - 209216-23-9

Specification

Description Entecavir hydrate is the monohydrate form of entecavir. A synthetic analogue of 2'-deoxyguanosine, entecavir is a nucleoside reverse transcriptase inhibitor with selective antiviral activity against hepatitis B virus. It is phosphorylated intracellularly to the active triphosphate form, which competes with deoxyguanosine triphosphate, the natural substrate of hepatitis B virus reverse transcriptase, inhibiting every stage of the enzyme's activity, although it has no activity against HIV. Enteclavir is used for the treatment of chronic hepatitis B. It has a role as an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor and an antiviral drug. It contains an entecavir (anhydrous).
CAS No. 209216-23-9
Molecular Formula C12H17N5O4
Molecular Weight 295.29 g/mol
IUPAC Name 2-amino-9-[(3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate
Standard InChI InChI=1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7?,8-;/m0./s1
Standard InChI Key YXPVEXCTPGULBZ-JBDQBEHPSA-N
Isomeric SMILES C=C1[C@@H]([C@H](CC1N2C=NC3=C2N=C(NC3=O)N)O)CO.O
SMILES C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O
Canonical SMILES C=C1C(CC(C1CO)O)N2C=NC3=C2N=C(NC3=O)N.O
Appearance Solid powder
Colorform White to off white powder

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